Cas no 898754-62-6 (2-Azetidinomethyl-2'-thiomethylbenzophenone)

2-Azetidinomethyl-2'-thiomethylbenzophenone structure
898754-62-6 structure
Product Name:2-Azetidinomethyl-2'-thiomethylbenzophenone
CAS No:898754-62-6
MF:C18H19NOS
MW:297.414563417435
CID:993953
PubChem ID:24725303
Update Time:2025-04-20

2-Azetidinomethyl-2'-thiomethylbenzophenone Chemical and Physical Properties

Names and Identifiers

    • [2-(azetidin-1-ylmethyl)phenyl]-(2-methylsulfanylphenyl)methanone
    • 2-AZETIDINOMETHYL-2'-THIOMETHYLBENZOPHENONE
    • 1-({2-[2-(METHYLSULFANYL)BENZOYL]PHENYL}METHYL)AZETIDINE
    • 898754-62-6
    • AKOS016020674
    • SB51069
    • {2-[(Azetidin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone
    • (2-(Azetidin-1-ylmethyl)phenyl)(2-(methylthio)phenyl)methanone
    • DTXSID00643698
    • 2-Azetidinomethyl-2'-thiomethylbenzophenone
    • MDL: MFCD03842586
    • Inchi: 1S/C18H19NOS/c1-21-17-10-5-4-9-16(17)18(20)15-8-3-2-7-14(15)13-19-11-6-12-19/h2-5,7-10H,6,11-13H2,1H3
    • InChI Key: NBBXAXTUDMEHIL-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC=CC=1C(C1=CC=CC=C1CN1CCC1)=O

Computed Properties

  • Exact Mass: 297.11900
  • Monoisotopic Mass: 297.11873540g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 45.6Ų

Experimental Properties

  • Density: 1.2
  • Boiling Point: 474.6°C at 760 mmHg
  • Flash Point: 240.8°C
  • Refractive Index: 1.644
  • PSA: 45.61000
  • LogP: 3.78310

2-Azetidinomethyl-2'-thiomethylbenzophenone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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